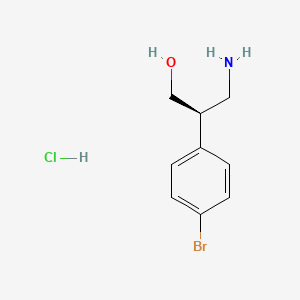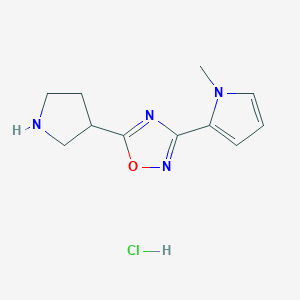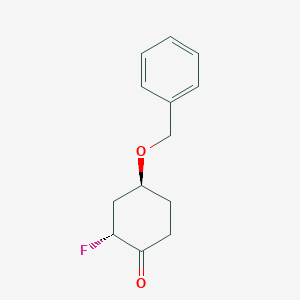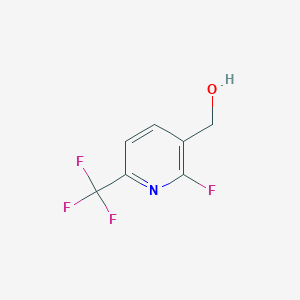
2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol
概要
説明
2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol is an organic compound characterized by the presence of fluorine atoms and a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly influences its reactivity and stability, making it a subject of interest in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and iron(III) chloride as a catalyst. The reaction is carried out at elevated temperatures, around 170°C, and monitored using gas chromatography to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced monitoring techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce ketones, aldehydes, alcohols, or amines.
科学的研究の応用
2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine:
2,6-Difluoropyridine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness: 2-Fluoro-6-(trifluoromethyl)pyridine-3-methanol is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .
特性
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNOUDMZPPMSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



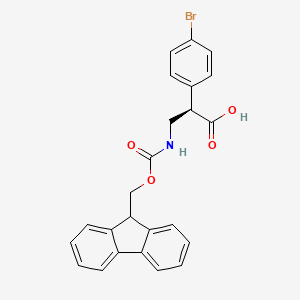

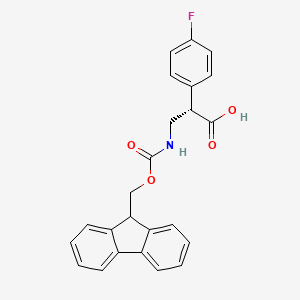
![2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B1408372.png)
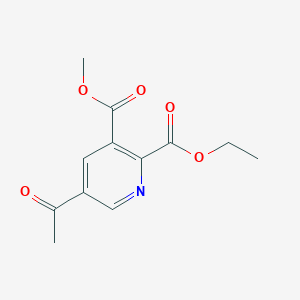
![Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate](/img/structure/B1408377.png)
![1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid](/img/structure/B1408378.png)
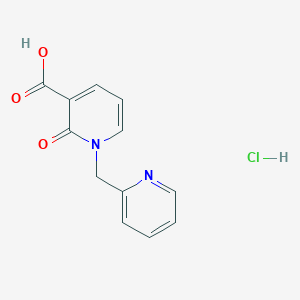
![3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol](/img/structure/B1408383.png)
